

In-Depth Technical Guide to 4-Boc-aminomethylbenzamidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Boc-aminomethylbenzamidine*

Cat. No.: *B062996*

[Get Quote](#)

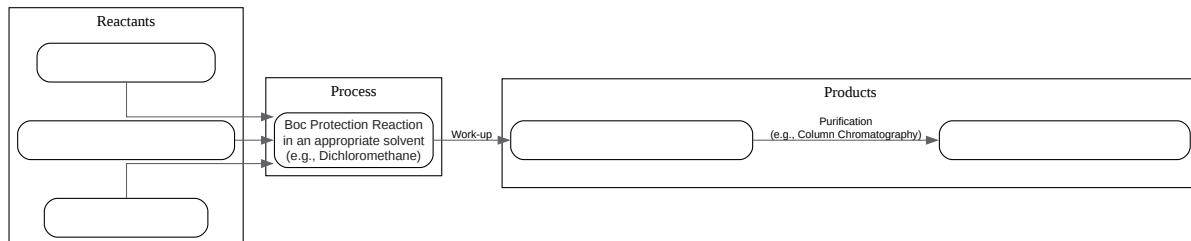
For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Boc-aminomethylbenzamidine, systematically named tert-butyl N-[(4-carbamimidoylphenyl)methyl]carbamate, is a valuable building block in medicinal chemistry and drug discovery. The presence of a Boc-protected aminomethyl group and a benzamidine moiety makes it a versatile intermediate for the synthesis of various biologically active compounds, particularly serine protease inhibitors. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its potential applications, with a focus on experimental data and methodologies.

Core Chemical Properties

4-Boc-aminomethylbenzamidine is a white to off-white solid. While extensive experimental data for this specific compound is not widely published, its properties can be inferred from its structure and data available for related compounds.


Property	Value	Source
IUPAC Name	tert-butyl N-[(4-carbamimidoylphenyl)methyl]carbamate	PubChem
CAS Number	162696-15-3	TCI
Molecular Formula	C ₁₃ H ₁₉ N ₃ O ₂	PubChem[1]
Molecular Weight	249.31 g/mol	Tyger Scientific Inc.[2]
Monoisotopic Mass	249.14772 Da	PubChem[1]
Predicted XlogP	1.4	PubChem[1]
Physical Form	Solid	Inferred
Solubility	Soluble in organic solvents such as methanol, ethanol, and dichloromethane. Limited solubility in water.	Inferred from related compounds[3]
Storage and Stability	Store in a cool, dry place. Protect from moisture. For long-term storage, keeping it at -20°C is recommended.	General practice for Boc-protected compounds

Synthesis and Purification

The synthesis of **4-Boc-aminomethylbenzamidine** involves the protection of the aminomethyl group of 4-aminomethylbenzamidine with a tert-butyloxycarbonyl (Boc) group.

Synthesis Workflow

The overall synthetic strategy involves the reaction of 4-aminomethylbenzamidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **4-Boc-aminomethylbenzamidine**.

Detailed Experimental Protocol

This protocol is a representative procedure for the Boc protection of an amino group.

Materials:

- 4-Aminomethylbenzamidine hydrochloride
- Di-tert-butyl dicarbonate (Boc₂O)
- Triethylamine (TEA) or another suitable base
- Dichloromethane (DCM) or another suitable aprotic solvent
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate

- Silica gel for column chromatography
- Hexane and Ethyl acetate for elution

Procedure:

- Reaction Setup: In a round-bottom flask, suspend 4-aminomethylbenzamidine hydrochloride (1.0 eq) in dichloromethane.
- Basification: Add triethylamine (2.2 eq) to the suspension and stir at room temperature until the starting material dissolves.
- Boc Protection: Cool the solution to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise.
- Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, wash the mixture with saturated aqueous sodium bicarbonate solution and then with brine.
- Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure **4-Boc-aminomethylbenzamidine**.

Analytical Characterization

The structure and purity of **4-Boc-aminomethylbenzamidine** are confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

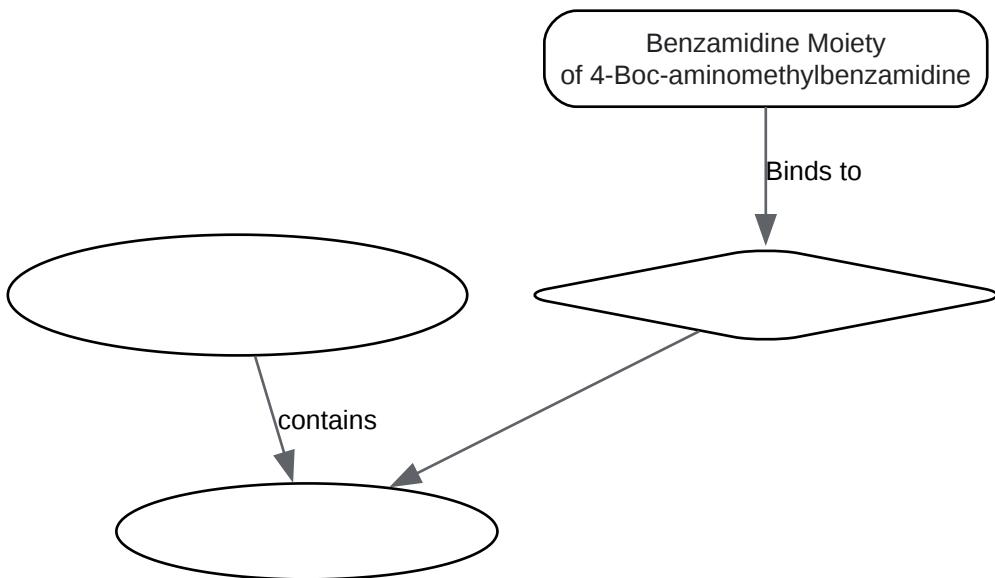
- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet at ~1.4 ppm for the nine protons), the aromatic protons, and the methylene protons of the aminomethyl group.

- ^{13}C NMR: The carbon NMR spectrum will display signals for the carbonyl and quaternary carbons of the Boc group, as well as the carbons of the benzene ring and the aminomethyl group.

Mass Spectrometry

Mass spectrometry can be used to confirm the molecular weight of the compound. Predicted collision cross-section (CCS) values for various adducts are provided below.

Adduct	m/z	Predicted CCS (\AA^2)
$[\text{M}+\text{H}]^+$	250.15500	159.1
$[\text{M}+\text{Na}]^+$	272.13694	163.7
$[\text{M}-\text{H}]^-$	248.14044	162.2
$[\text{M}+\text{NH}_4]^+$	267.18154	175.2
$[\text{M}+\text{K}]^+$	288.11088	161.9


Data from PubChem[1]

Biological Significance and Applications

The benzamidine moiety is a well-known pharmacophore that acts as a competitive inhibitor of serine proteases such as trypsin and thrombin. The Boc-protected aminomethyl group provides a handle for further chemical modification, allowing for the incorporation of this molecule into larger, more complex structures.

Role in Serine Protease Inhibition

The amidine group of benzamidine mimics the side chain of arginine, allowing it to bind to the S1 pocket of serine proteases. The Boc-protected aminomethyl group at the 4-position can be deprotected to allow for coupling to other molecules, enabling the development of targeted protease inhibitors.

[Click to download full resolution via product page](#)

Caption: Mechanism of serine protease inhibition by the benzamidine moiety.

Applications in Drug Discovery

- Intermediate for Protease Inhibitors: The primary application is as a starting material for the synthesis of more potent and selective protease inhibitors for various therapeutic targets.
- Building Block for PROTACs: The deprotected amine can serve as a point of attachment for linkers in the development of Proteolysis Targeting Chimeras (PROTACs).

Safety and Handling

Standard laboratory safety precautions should be observed when handling **4-Boc-aminomethylbenzamidine**. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tert-Butyl carbamate(4248-19-5) 13C NMR [m.chemicalbook.com]
- 2. Tert-butyl (piperidin-4-ylmethyl)carbamate | C11H22N2O2 | CID 723429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-甲基氨基甲酸叔丁酯 AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]
- To cite this document: BenchChem. [In-Depth Technical Guide to 4-Boc-aminomethylbenzamidine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b062996#4-boc-aminomethylbenzamidine-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com